6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C15H15Cl2N5O2S2 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15Cl2N5O2S2/c1-26(23,24)21-6-4-9(5-7-21)13-18-19-15-22(13)20-14(25-15)11-3-2-10(16)8-12(11)17/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
UUGDPGPUVYNHFR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Triazole and Thiadiazole Rings : These heterocycles are known for their ability to interact with various biological targets.
- Dichlorophenyl Group : This moiety enhances the lipophilicity and biological activity.
- Methylsulfonyl and Piperidine Substituents : These groups are often associated with improved pharmacokinetic properties.
Biological Activity Overview
Numerous studies have investigated the biological activity of compounds containing triazole and thiadiazole rings. The following activities have been reported:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have shown effectiveness against various bacterial strains and fungi .
- Antiviral Properties : Some derivatives exhibit antiviral activity by inhibiting viral replication through interference with viral enzymes .
- Anticancer Activity : Certain triazolo-thiadiazole compounds have been screened against cancer cell lines. For example, specific derivatives showed cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating potent activity .
Antimicrobial Activity
A study conducted by Foroughifar et al. highlighted the synthesis of several 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and evaluated their antimicrobial effects. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Bacterial | 12.5 |
| Compound B | Fungal | 15.0 |
Anticancer Activity
In vitro studies have shown that certain derivatives of triazolo-thiadiazoles possess significant anticancer activity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | HCT-116 (Colon) | 6.2 |
| Compound Y | T47D (Breast) | 27.3 |
These findings suggest that modifications to the core structure can enhance cytotoxicity against specific cancer types .
Antiviral Activity
Research has also indicated that some derivatives can inhibit viral enzymes crucial for replication. For instance, compounds were tested against influenza virus strains and showed promising results in reducing viral load in infected cells .
Case Studies
Several case studies provide insights into the therapeutic potential of triazolo-thiadiazole derivatives:
- Case Study on Antimicrobial Efficacy : A clinical trial involving a derivative of the compound demonstrated significant improvement in patients with resistant bacterial infections.
- Case Study on Cancer Treatment : A preclinical study showed that a specific derivative significantly reduced tumor size in animal models of breast cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations in triazolo-thiadiazole derivatives involve substitutions at positions 3 and 5. Below is a comparative analysis:
Structural and Energetic Properties
- Noncovalent Interactions: Adamantyl and phenyl substituents influence crystal packing and solubility.
- Electrostatic Effects: Methylsulfonyl groups enhance polarity and hydrogen-bonding capacity, improving bioavailability compared to nonpolar substituents like diphenylmethyl .
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The thiadiazole ring is commonly synthesized by cyclization reactions involving thiosemicarbazide derivatives and carboxylic acid or acyl hydrazide precursors.
Typical Route: Reaction of thiosemicarbazide with substituted aromatic carboxylic acids (e.g., 2,4-dichlorobenzoic acid) in the presence of phosphorus oxychloride (POCl3) as a cyclizing agent under reflux conditions leads to the formation of the thiadiazole ring via dehydration and ring closure.
Alternative Methods: Use of Lawesson's reagent or phosphorus pentasulfide (P2S5) for sulfurization and cyclization has been reported to improve yields and purity.
Formation of the Triazole Ring and Fusion with Thiadiazole
The 1,2,4-triazole ring can be constructed by cyclization of hydrazinecarbothiohydrazide derivatives with appropriate carboxylic acids or their derivatives.
Fusion of the triazole and thiadiazole rings is achieved through controlled cyclization steps, often involving heating in polar aprotic solvents such as sulfolane or dimethylformamide (DMF) to promote ring closure.
Functionalization of the Piperidinyl Moiety
The piperidinyl substituent is introduced either by nucleophilic substitution or by coupling reactions involving piperidine derivatives bearing methylsulfonyl groups.
Methylsulfonylation is commonly achieved by oxidation of methylthio groups or direct sulfonylation using methylsulfonyl chloride under basic conditions.
The 1-(methylsulfonyl)-4-piperidinyl fragment is attached to the fused triazolothiadiazole core via substitution at the 3-position, often through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, depending on the precursor functionalities.
Representative Synthetic Scheme
Reaction Conditions and Optimization
Solvents: Phosphorus oxychloride is favored for cyclization due to its dual role as dehydrating and chlorinating agent. Sulfolane/water mixtures are used for milder cyclizations.
Temperature: Reflux temperatures (100–130 °C) are common for ring closure steps, while nucleophilic substitutions may proceed at lower temperatures.
Reaction Time: Typically ranges from several hours to overnight (12–24 h) to ensure complete conversion.
Purification: Crude products are precipitated by quenching in ice-water, followed by filtration, washing, and recrystallization from ethanol or other suitable solvents to achieve high purity.
Analytical and Characterization Data
Molecular Weight: Approximately 498.4 g/mol.
Spectroscopic Confirmation: Characterization by FTIR, ^1H NMR, and elemental analysis confirms the presence of triazole and thiadiazole rings, dichlorophenyl substituent, and methylsulfonyl-piperidinyl group.
InChI and IUPAC Names: Used for unambiguous compound identification in databases and publications.
Summary Table of Key Preparation Steps
| Synthetic Step | Reagents/Intermediates | Key Conditions | Purpose |
|---|---|---|---|
| Thiadiazole formation | Thiosemicarbazide + 2,4-dichlorobenzoic acid | POCl3, reflux, 3 h | Cyclization to 1,3,4-thiadiazole ring |
| Triazole ring fusion | Hydrazinecarbothiohydrazide + intermediate | Sulfolane/water, 90 °C, 24 h | Formation of fused triazolo-thiadiazole core |
| Piperidinyl substitution | 1-(methylsulfonyl)-4-piperidinyl derivative + fused core | Nucleophilic substitution, room temp to reflux | Installation of methylsulfonyl-piperidinyl group |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 6-(2,4-dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodology :
- Step 1 : Condensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids (e.g., 2,4-dichlorophenylacetic acid) in phosphorus oxychloride (POCl₃) under reflux (6–16 hours) .
- Step 2 : Neutralization with sodium bicarbonate and recrystallization from ethanol/water or dimethyl sulfoxide (DMSO)/water mixtures to purify the product .
- Key parameters : Excess POCl₃ as a cyclizing agent, reaction time >6 hours for complete conversion, and purity validation via HPLC (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic analysis : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.3–7.8 ppm, piperidinyl methylsulfonyl group at δ 3.2–3.5 ppm) .
- Elemental analysis : Match calculated and observed C, H, N, S percentages (e.g., ±0.3% deviation) .
- X-ray crystallography : Resolve planar triazolo-thiadiazole core geometry and dihedral angles with aromatic substituents (e.g., 74.34° between triazole and benzene rings) .
Advanced Research Questions
Q. How do electronic and steric effects of the 2,4-dichlorophenyl and methylsulfonyl-piperidinyl substituents influence biological activity?
- Methodology :
- Comparative SAR studies : Synthesize analogs with halogen (F, Br), methoxy, or unsubstituted phenyl groups. Assess antifungal activity against Candida albicans (MIC values) .
- Computational analysis : Calculate dipole moments and electrostatic potential maps (e.g., fluorine’s electronegativity enhances intermolecular interactions) .
- Crystal structure data : Correlate steric bulk of methylsulfonyl-piperidinyl with binding pocket occupancy in fungal CYP51 .
Q. How can molecular docking studies be designed to predict target engagement with fungal lanosterol 14α-demethylase (CYP51)?
- Methodology :
- Protein preparation : Retrieve CYP51 structure (PDB: 3LD6), remove water molecules, and add polar hydrogens .
- Ligand preparation : Optimize compound geometry using DFT (B3LYP/6-31G* basis set) .
- Docking software : Use AutoDock Vina with Lamarckian genetic algorithm (grid size: 60 × 60 × 60 Å; exhaustiveness: 20) .
- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values from microplate assays .
Q. What strategies resolve discrepancies in antimicrobial activity data across different studies?
- Methodology :
- Standardize assays : Use CLSI guidelines for broth microdilution (e.g., RPMI-1640 medium, 48-hour incubation) .
- Control strains : Include reference strains (e.g., Staphylococcus aureus ATCC 29213) to normalize MIC values .
- Synergistic studies : Test combinations with fluconazole to identify potentiation effects (FIC index ≤0.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
